molecular formula C11H13NO2S3 B5781745 N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide

N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide

Cat. No. B5781745
M. Wt: 287.4 g/mol
InChI Key: TVCHQPJOVXSMIU-UHFFFAOYSA-N
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Description

N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide, also known as DTMS, is a chemical compound that has shown great potential in scientific research. It is a sulfonamide-based ligand that has been used in various studies due to its unique chemical properties.

Scientific Research Applications

N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide has been used in various scientific research applications. One of the most prominent uses of N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide is in the field of catalysis. N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide has been shown to be an effective ligand for various metal catalysts, including palladium, copper, and nickel. It has been used in the synthesis of various organic compounds, including aryl ketones, benzimidazoles, and pyridines.
N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide has also been used in the field of medicinal chemistry. It has been shown to have anti-tumor properties and has been used in the development of new cancer drugs. N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties and has been used in the development of new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide is not fully understood. However, it is believed that N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide acts as a chelating agent, forming complexes with metal ions. These metal complexes then undergo various chemical reactions, leading to the formation of new organic compounds.
Biochemical and Physiological Effects
N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide can reduce tumor growth in mice and improve survival rates.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide in lab experiments is its unique chemical properties. N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide is a versatile ligand that can be used in various chemical reactions. It is also relatively easy to synthesize, making it a cost-effective option for lab experiments.
One of the main limitations of using N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide. One area of research is the development of new metal catalysts using N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide as a ligand. This could lead to the synthesis of new organic compounds with potential medicinal properties.
Another area of research is the development of new anti-inflammatory drugs using N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide. N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide has been shown to have anti-inflammatory properties, and further research could lead to the development of new drugs that are more effective than current treatments.
Finally, research could be conducted to better understand the mechanism of action of N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide. This could lead to a better understanding of its potential uses in various fields, including catalysis and medicinal chemistry.
Conclusion
In conclusion, N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide is a sulfonamide-based ligand that has shown great potential in scientific research. It has been used in various applications, including catalysis and medicinal chemistry. N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide has unique chemical properties that make it a versatile ligand, but it also has limitations that must be considered in lab experiments. Future research on N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide could lead to the development of new metal catalysts and anti-inflammatory drugs, as well as a better understanding of its mechanism of action.

Synthesis Methods

N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide can be synthesized using a two-step procedure. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with sodium dithionite to form 4-methylbenzenesulfinate. The second step involves the reaction of 4-methylbenzenesulfinate with 1,3-dithiane-2-carboximidamide to form N-1,3-dithian-2-ylidene-4-methylbenzenesulfonamide. The overall yield of this synthesis method is around 60%.

properties

IUPAC Name

N-(1,3-dithian-2-ylidene)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S3/c1-9-3-5-10(6-4-9)17(13,14)12-11-15-7-2-8-16-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCHQPJOVXSMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2SCCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Dithian-2-ylidene)-4-methylbenzene-1-sulfonamide

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